molecular formula C9H11Cl2NOS B3008895 3-(2,5-Dichlorothiophen-3-yl)-N-ethylpropanamide CAS No. 2470437-07-9

3-(2,5-Dichlorothiophen-3-yl)-N-ethylpropanamide

Cat. No. B3008895
CAS RN: 2470437-07-9
M. Wt: 252.15
InChI Key: NQSYJIBJBBWRNQ-UHFFFAOYSA-N
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Description

“3-(2,5-Dichlorothiophen-3-yl)-N-ethylpropanamide” is a chemical compound that contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The thiophene ring in this compound is substituted with two chlorine atoms .


Synthesis Analysis

A related compound, “3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides”, was synthesized either by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .


Molecular Structure Analysis

The structures of the newly synthesized compounds were characterized by IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis (MS) .


Chemical Reactions Analysis

The synthesized compounds were evaluated as antimicrobial and antioxidants . Compound (3b) exhibited moderate activity against Bacillus subtilis and Penicillium fimorum .

Scientific Research Applications

Antimicrobial Activity

3-(2,5-Dichlorothiophen-3-yl)-N-ethylpropanamide has been investigated for its antimicrobial potential. In a recent study, a series of related compounds were synthesized and evaluated for their antimicrobial activity . Compound (3b) exhibited moderate activity against Bacillus subtilis and Penicillium fimorum. While other synthesized compounds did not show significant activity, this finding highlights the compound’s potential as an antimicrobial agent.

Structural Modifications for Drug Development

Molecular docking studies were conducted to evaluate the possibility of using these compounds as drugs. The synthesized compounds showed good affinity with cytochrome P450 14 alpha-sterol demethylase (CYP51), a crucial enzyme in fungal ergosterol biosynthesis. Notably, compounds (3a) and (3b) exhibited the highest affinity with the lowest binding energies. These findings suggest that further structural modifications could enhance their drug-like properties .

Thiazole Derivatives

The compound can be transformed into 2-(3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles. These thiazole derivatives exhibit interesting properties and may find applications in medicinal chemistry, materials science, or agrochemicals .

Biological Studies

Researchers explore the effects of 3-(2,5-Dichlorothiophen-3-yl)-N-ethylpropanamide on various biological systems. These studies aim to uncover its interactions with enzymes, receptors, and cellular processes. By understanding its mechanisms of action, scientists can develop targeted therapies or diagnostic tools.

Mechanism of Action

A molecular docking study of the new compounds with cytochrome P450 14 alpha-sterol demethylase (CYP51) was carried out to evaluate their possibility as drugs and to implement structural improvements for this purpose .

Safety and Hazards

The safety data sheet (SDS) for a related compound, “[(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea”, could provide some insight into the potential hazards and safety precautions needed when handling similar compounds .

properties

IUPAC Name

3-(2,5-dichlorothiophen-3-yl)-N-ethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NOS/c1-2-12-8(13)4-3-6-5-7(10)14-9(6)11/h5H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSYJIBJBBWRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC1=C(SC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dichlorothiophen-3-yl)-N-ethylpropanamide

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